molecular formula C22H23N5 B2522358 N-benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 955306-36-2

N-benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2522358
CAS No.: 955306-36-2
M. Wt: 357.461
InChI Key: XXHWVDSQCRPXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a benzyl group at the N4-position, an ethyl substituent on the benzyl nitrogen, and a 3,5-dimethylphenyl group at the N1-position. This scaffold is part of a broader class of pyrazolo[3,4-d]pyrimidines, which are known for their structural versatility and biological relevance, particularly in kinase inhibition and anticancer research .

Properties

IUPAC Name

N-benzyl-1-(3,5-dimethylphenyl)-N-ethylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5/c1-4-26(14-18-8-6-5-7-9-18)21-20-13-25-27(22(20)24-15-23-21)19-11-16(2)10-17(3)12-19/h5-13,15H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHWVDSQCRPXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the benzyl, ethyl, and dimethylphenyl groups can be carried out through nucleophilic substitution reactions using suitable reagents and catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

N-benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving abnormal cell proliferation.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo[3,4-d]pyrimidin-4-amine Backbone

Key structural variations among analogs include substituents on the benzyl group, aryl rings, and alkyl chains. These modifications influence biological activity, toxicity, and pharmacokinetics.

Compound Name Key Substituents Biological Activity/Notes Reference
N-benzyl-1-(3,5-dimethylphenyl)-N-ethyl-... - N-Benzyl with ethyl group
- 3,5-Dimethylphenyl at N1
Limited direct data; structurally similar to mTOR inhibitors (e.g., OSI-027)
OSI-027 (R39) - Pyrazolo[3,4-d]pyrimidin-4-amine core
- Optimized for mTOR inhibition
IC₅₀: 22 nM (mTORC1), 65 nM (mTORC2); >100-fold selectivity over PI3K isoforms; Phase I clinical trials completed
OXA-01 (R40) - Pyrazolo[3,4-d]pyrimidin-4-amine core
- Modified substituents for potency
IC₅₀: 4 nM (mTOR), 190 nM (PI3K); inhibits 4E-BP1 phosphorylation
N-benzyl-1-(4-chlorophenyl)-... - 4-Chlorophenyl at N1
- Unmodified benzyl group
NSC3962 (CAS: 101716-06-7); used in screening libraries (ZINC425605)
1-(4-chlorobenzyl)-N-(2-methoxyethyl)-... - 4-Chlorobenzyl at N1
- 2-Methoxyethylamine at N4
PET-inhibiting activity (IC₅₀ ~10 µM in spinach chloroplasts)

Key Research Findings and Implications

  • mTOR/PI3K Inhibition : Pyrazolo[3,4-d]pyrimidin-4-amine derivatives like OSI-027 and OXA-01 demonstrate potent dual mTORC1/mTORC2 inhibition, with structural flexibility allowing optimization for kinase selectivity .
  • Photosynthesis Inhibition : Analogs with 3,5-dimethylphenyl groups (e.g., N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide) show strong PET-inhibiting activity (IC₅₀ ~10 µM), suggesting that similar substituents in the target compound may confer bioactivity in plant biology .
  • Synthetic Accessibility : Microwave-assisted synthesis (e.g., in ) and Vilsmeier–Haack reactions (e.g., in ) are established methods for pyrazolo[3,4-d]pyrimidine derivatives, supporting scalable production .

Q & A

Q. What are the established synthetic routes for N-benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via alkylation or condensation reactions. For example:
  • Alkylation : Reacting pyrazolo[3,4-d]pyrimidin-4-ol derivatives with benzyl halides or ethylating agents in solvents like acetonitrile or DMF under reflux. Phase transfer catalysts (e.g., tetrabutylammonium bromide) improve yields .
  • Condensation : Phenylhydrazine and carbonitriles undergo cyclization in ethanol, followed by N-alkylation to introduce benzyl/ethyl groups. Temperature control (60–80°C) and solvent polarity are critical for regioselectivity .
  • Yield Optimization : Purification via recrystallization (acetonitrile or ethanol) and characterization by 1H^1H-NMR/IR ensures purity (>95%) .

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are essential?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR confirms substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, ethyl groups at δ 1.2–1.4 ppm). 13C^{13}C-NMR identifies aromatic and heterocyclic carbons .
  • Infrared Spectroscopy (IR) : Peaks at 1600–1650 cm1^{-1} (C=N stretch) and 3100–3300 cm1^{-1} (N-H stretch) validate the pyrimidine core .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+^+) confirms molecular formula .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., kinase inhibition vs. anti-inflammatory effects)?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Compare substituent effects. For example:
Substituent PositionBiological ActivityKey Reference
3,5-DimethylphenylEnhanced kinase inhibition
N-Benzyl/N-EthylAnti-inflammatory via COX-2 suppression
  • Assay Conditions : Varying cell lines (e.g., MDA-MB-231 for oncology vs. RAW264.7 for inflammation) and dose-response curves clarify target specificity .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to kinases (e.g., Src, IC50_{50} < 0.1 μM) .

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetics and metabolic stability?

  • Methodological Answer :
  • In Vitro ADME :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction .
  • In Vivo Pharmacokinetics : Administer intravenously/orally to rodents; collect plasma samples for bioavailability and half-life (t1/2t_{1/2}) analysis .
  • Metabolite Identification : High-resolution LC-QTOF-MS detects phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. What advanced techniques address solubility challenges in biological assays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug Design : Introduce phosphate or ester groups at the N-ethyl position for improved bioavailability .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for targeted delivery .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to determine if the compound is selectively toxic to cancer cells?

  • Methodological Answer :
  • Differential Cytotoxicity Assays : Compare IC50_{50} values in cancer (e.g., MCF-7) vs. normal cells (e.g., HEK293). A selectivity index >10 indicates specificity .
  • Mechanistic Studies : Perform flow cytometry (apoptosis via Annexin V/PI staining) and ROS detection to distinguish necrotic vs. apoptotic pathways .
  • Transcriptomics : RNA-seq analysis identifies upregulated pro-apoptotic genes (e.g., Bax, Caspase-3) in treated cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.